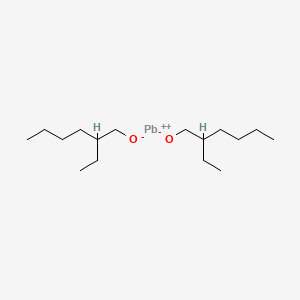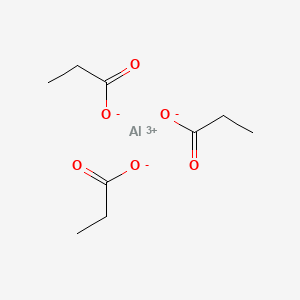
Sodium 2-ethylhexanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-ethylhexanolate, also known as sodium 2-ethylcaproate, is a sodium salt of 2-ethylhexanoic acid. It is a white to off-white hygroscopic crystalline powder that is highly soluble in water. The compound has a molecular formula of C8H15NaO2 and a molecular weight of 166.19 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexanolate is typically synthesized by reacting 2-ethylhexanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at temperatures ranging from 40°C to 100°C . The resulting product is then dehydrated and dried to obtain the pure this compound in a fine powdered form .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the reaction of isooctanoic acid with sodium hydroxide, followed by tray drying or spray drying to obtain the final product . This method is cost-effective, energy-efficient, and yields a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: Sodium 2-ethylhexanolate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol.
Substitution: Various alkyl and acyl derivatives.
科学研究应用
Sodium 2-ethylhexanolate has a wide range of applications in scientific research, including:
作用机制
Sodium 2-ethylhexanolate exerts its effects primarily through its interaction with various molecular targets. One of its known targets is β-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a crucial process in many biological systems. By inhibiting these enzymes, this compound can disrupt essential metabolic pathways in these pathogens.
相似化合物的比较
Sodium 2-ethylhexanoate: A closely related compound with similar chemical properties and applications.
2-Ethylhexanoic acid: The parent acid of sodium 2-ethylhexanolate, used in the synthesis of metal derivatives.
Sodium stearate: Another sodium salt used in various industrial applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a strong reducing agent. It is also highly effective in the acylation of amines and the synthesis of pharmaceutical intermediates, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
38411-13-1 |
|---|---|
分子式 |
C8H17NaO |
分子量 |
152.21 g/mol |
IUPAC 名称 |
sodium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI 键 |
BFDXQZBRSCAZOY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



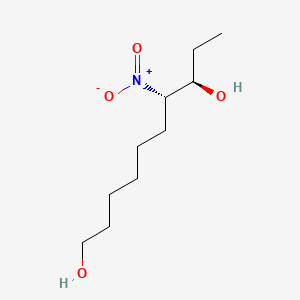
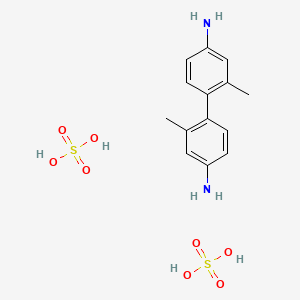

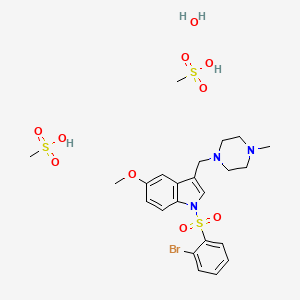
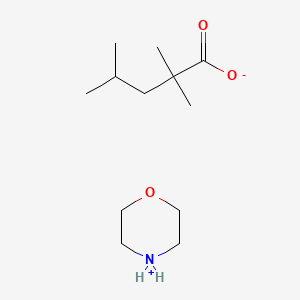
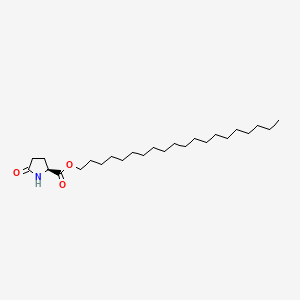
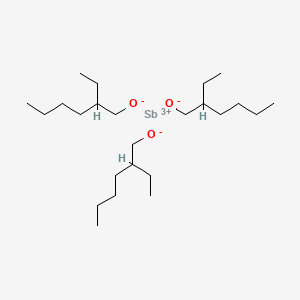
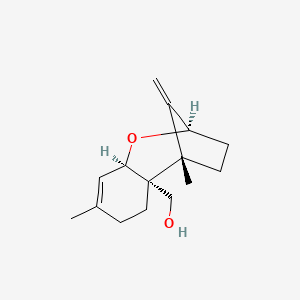
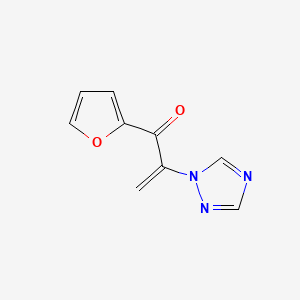
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
